Superior Inotropic Selectivity: CK-3197 Demonstrates 11-Fold Preference for Positive Inotropy Over Vasodilation Compared to Ouabain
CK-3197 exhibits a pronounced inotropic-to-vasodilator selectivity that is quantitatively distinct from the cardiac glycoside ouabain. At a dose of 0.3 mg/kg i.v. in pentobarbital-anesthetized dogs, CK-3197 increased left ventricular dP/dt by 68% while decreasing mean arterial pressure by only 9%. In contrast, ouabain at 0.03 mg/kg i.v. increased LV dP/dt by 36% but concomitantly elevated MAP by 22% [1]. Overall, CK-3197 was 11 times more potent as a positive inotropic agent than as a vasodilator, whereas ouabain produces a pressor response with its inotropic effect [1].
| Evidence Dimension | Inotropic vs. Vasodilator Potency Ratio |
|---|---|
| Target Compound Data | CK-3197: 11-fold more potent as inotrope than vasodilator; LV dP/dt +68%, MAP -9% at 0.3 mg/kg i.v. |
| Comparator Or Baseline | Ouabain: LV dP/dt +36%, MAP +22% at 0.03 mg/kg i.v. |
| Quantified Difference | CK-3197 selectively increases contractility with minimal vasodilation, whereas ouabain increases both contractility and blood pressure. |
| Conditions | Pentobarbital-anesthetized dogs, intravenous administration, 15 min post-dose. |
Why This Matters
This selectivity profile makes CK-3197 a superior tool for isolating inotropic effects from vascular actions, which is critical for studying myocardial contractility without confounding vasodilator influences.
- [1] Greenberg S, Touhey B. Hemodynamic and myocardial energetic effects of CK-3197, a selective positive inotropic agent. J Cardiovasc Pharmacol. 1991 Jan;17(1):145-153. PMID: 1708048. View Source
